![molecular formula C17H21FN6 B6456902 2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2549024-06-6](/img/structure/B6456902.png)
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Description
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H21FN6 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.18117286 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase , suggesting that this compound may also target enzymes involved in neurotransmission.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially inhibiting its activity and thereby modulating neurotransmission .
Biochemical Pathways
This could potentially lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
If it does inhibit acetylcholinesterase, it could potentially lead to enhanced cholinergic neurotransmission, which could have various effects depending on the specific neural circuits involved .
Biological Activity
2-Cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a novel compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in the realms of cancer therapy and neurological disorders. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C17H21FN6 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | This compound |
CAS Number | 2549024-06-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells where kinase activity is often dysregulated .
- Receptor Modulation : It may also modulate the activity of certain receptors, contributing to its therapeutic effects in neurological conditions .
- Antimelanogenic Effects : In studies involving tyrosinase inhibition, the compound demonstrated competitive inhibition properties, which may be beneficial for conditions like hyperpigmentation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, it was evaluated for its cytotoxic effects on melanoma cells and showed significant inhibitory effects compared to control compounds.
Kinetic Studies
Kinetic studies using the Lineweaver-Burk method confirmed that the compound acts as a competitive inhibitor of tyrosinase. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined for its interaction with the enzyme, indicating its potential utility in treating conditions linked to melanin production .
Case Studies
- Cancer Treatment : A study highlighted the efficacy of this compound in reducing tumor growth in xenograft models of melanoma. The treatment led to a significant decrease in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in oncology.
- Neurological Disorders : Research into its effects on neurodegenerative diseases indicated that the compound may improve cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress markers.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-11-12(2)21-15(13-3-4-13)22-16(11)23-5-7-24(8-6-23)17-19-9-14(18)10-20-17/h9-10,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGKDPOJKABRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.